Cas no 1142207-02-0 (N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)

N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide structure
1142207-02-0 structure
Product name:N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
CAS No:1142207-02-0
MF:C13H13N3O3S2
MW:323.39061999321
MDL:MFCD12027899
CID:4681129

N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
    • STK505307
    • N-(4-acetamidophenyl)-2-(4-oxo-2-sulfanyl-5H-1,3-thiazol-5-yl)acetamide
    • N-[4-(acetylamino)phenyl]-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide
    • N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
    • MDL: MFCD12027899
    • Inchi: 1S/C13H13N3O3S2/c1-7(17)14-8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(20)21-10/h2-5,10H,6H2,1H3,(H,14,17)(H,15,18)(H,16,19,20)
    • InChI Key: FPBIVTHCUNYPAX-UHFFFAOYSA-N
    • SMILES: S1C(NC(C1CC(NC1C=CC(=CC=1)NC(C)=O)=O)=O)=S

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 462
  • Topological Polar Surface Area: 145

N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
039414-500mg
N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
1142207-02-0
500mg
$126.00 2023-09-06

N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide Related Literature

Additional information on N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Research Briefing on N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142207-02-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142207-02-0) as a promising therapeutic agent. This compound, characterized by its unique thiazolidinone scaffold, has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The following briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, mechanism of action, and potential clinical applications.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the synthetic pathway of N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, emphasizing its high yield and scalability. The researchers employed a multi-step reaction sequence, starting from 4-acetamidophenol, to introduce the thiazolidinone moiety, which is critical for its bioactivity. Structural characterization via NMR and mass spectrometry confirmed the compound's purity and stability under physiological conditions, making it a viable candidate for further preclinical studies.

Mechanistic insights into the compound's anticancer properties were revealed in a Nature Communications paper (2024). The study demonstrated that N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide selectively inhibits the PI3K/AKT/mTOR signaling pathway in cancer cells, leading to apoptosis and reduced tumor proliferation. In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) showed a dose-dependent reduction in cell viability, with an IC50 of 3.2 µM, outperforming several benchmark inhibitors. These findings position the compound as a potential lead for targeted cancer therapies.

Further investigations into its anti-inflammatory effects were reported in Bioorganic & Medicinal Chemistry Letters (2023). The compound exhibited potent inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in murine macrophages, suggesting utility in treating chronic inflammatory diseases like rheumatoid arthritis. Molecular docking simulations highlighted strong interactions with COX-2's active site, corroborating its selectivity and low off-target toxicity. These results underscore the compound's multifunctional pharmacological profile.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties. A 2024 European Journal of Pharmaceutical Sciences study noted its limited oral bioavailability (~15%) due to poor aqueous solubility. Researchers are exploring nanoformulation strategies, such as liposomal encapsulation, to enhance delivery efficiency. Preliminary data from rodent models indicate a 2.5-fold increase in bioavailability with these formulations, paving the way for future clinical trials.

In conclusion, N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to address its formulation challenges and expand its applications in oncology and immunology. Collaborative efforts between academia and industry will be crucial to translate these discoveries into clinically viable treatments.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd